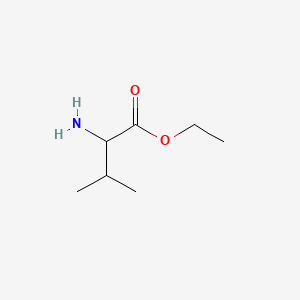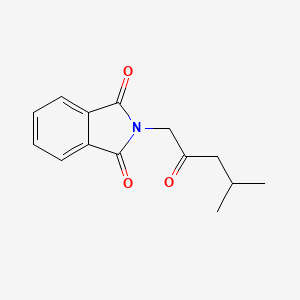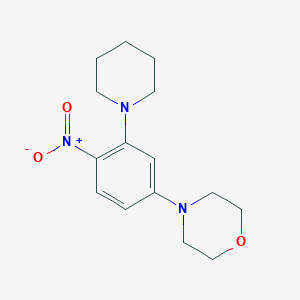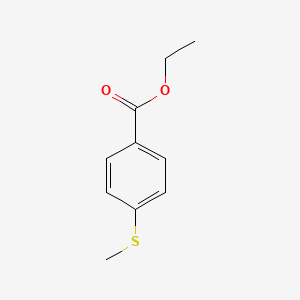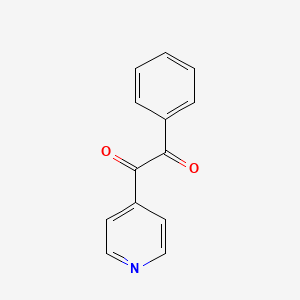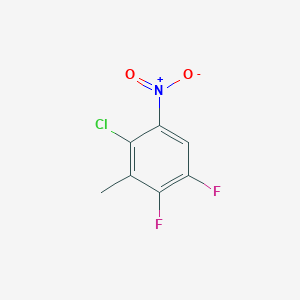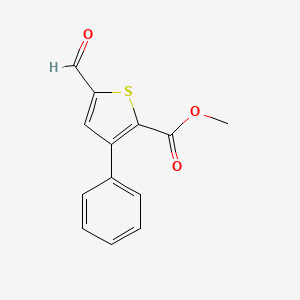
14-Methylpentadecanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Methylpentadecanoyl chloride is a chemical compound with the molecular formula C16H31ClO and a molecular weight of 274.87 . It is also known by the synonym "isohexadecanoyl chloride" .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 31 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact structure can be found in the referenced databases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound such as boiling point, melting point, and density are not explicitly provided in the search results .Safety and Hazards
Propriétés
Numéro CAS |
74918-57-3 |
|---|---|
Formule moléculaire |
C16H31ClO |
Poids moléculaire |
274.9 g/mol |
Nom IUPAC |
14-methylpentadecanoyl chloride |
InChI |
InChI=1S/C16H31ClO/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18/h15H,3-14H2,1-2H3 |
Clé InChI |
IDFHDQVZMFKVIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCC(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-6-phenylimidazo[1,2-B]pyridazine](/img/structure/B8791757.png)
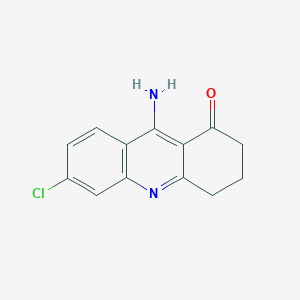
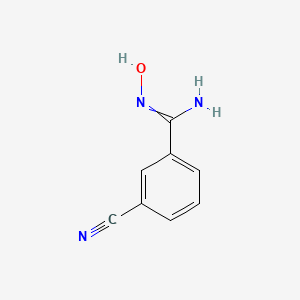
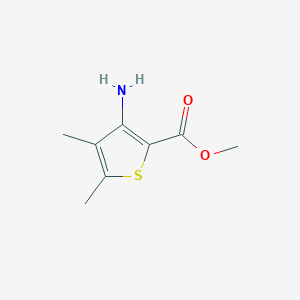
![ethyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B8791799.png)
